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Compound of Interest

Compound Name: 4,6-Dihydroxyisophthalic acid

Cat. No.: B019926 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic properties of 4,6-
dihydroxyisophthalic acid (4,6-DHIPA), a key aromatic building block in the development of

novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs). As a

Senior Application Scientist, the following content is structured to deliver not just raw data, but

a foundational understanding of the principles behind the spectroscopic characterization of this

important molecule. This guide is intended for researchers, scientists, and drug development

professionals who require a thorough and practical understanding of 4,6-DHIPA's spectral

features.

Introduction: The Significance of 4,6-
Dihydroxyisophthalic Acid
4,6-Dihydroxyisophthalic acid, also known as resorcinol-4,6-dicarboxylic acid, possesses a

unique molecular architecture. The electron-donating hydroxyl groups and electron-withdrawing

carboxylic acid moieties on the benzene ring create a molecule with rich electronic and

chemical properties. Accurate and comprehensive spectroscopic analysis is paramount for

confirming its identity, purity, and for understanding its behavior in various chemical

environments. This guide will detail the expected outcomes from Nuclear Magnetic Resonance

(NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry

(MS).
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Chemical Structure and Properties:

IUPAC Name: 4,6-dihydroxybenzene-1,3-dicarboxylic acid[1][2]

CAS Number: 19829-74-4[1][2][3]

Molecular Formula: C₈H₆O₆[1][2][3]

Molecular Weight: 198.13 g/mol [1]

Synthesis of 4,6-Dihydroxyisophthalic Acid via the
Kolbe-Schmitt Reaction
The most common and effective method for synthesizing 4,6-dihydroxyisophthalic acid is the

Kolbe-Schmitt carboxylation of resorcinol.[4][5][6] This reaction involves the electrophilic

substitution of a phenoxide ion with carbon dioxide, typically under pressure and at elevated

temperatures.

Experimental Protocol: Synthesis
Preparation of Potassium Resorcinate: In a high-pressure autoclave, dissolve resorcinol in

an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The

use of a potassium salt is crucial for directing the carboxylation to the 4 and 6 positions.

Drying: Remove the solvent under reduced pressure to obtain a dry powder of potassium

resorcinate. The absence of water is critical for achieving a high yield.

Carboxylation: Pressurize the autoclave with carbon dioxide gas to approximately 0.3 MPa.

Heat the vessel to around 150-200°C and maintain the reaction for several hours with

constant stirring.[7]

Work-up: After cooling, dissolve the solid reaction mixture in water.

Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl),

to a pH of approximately 2-3. This will precipitate the crude 4,6-dihydroxyisophthalic acid.
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Purification: The crude product can be purified by recrystallization from hot water or an

appropriate organic solvent to yield a white to off-white crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4,6-
dihydroxyisophthalic acid, providing detailed information about the hydrogen and carbon

environments within the molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 4,6-dihydroxyisophthalic
acid in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆)

or methanol-d₄. The choice of solvent is critical, as the acidic protons of the hydroxyl and

carboxylic acid groups are exchangeable and may not be observed in the presence of D₂O.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-

5 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to the ¹H spectrum due to the lower natural abundance of

¹³C.

Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum of 4,6-dihydroxyisophthalic acid is expected to be relatively simple

due to the molecule's symmetry.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.0 - 13.0 Broad Singlet 2H -COOH

The acidic

protons of

carboxylic acids

typically appear

as broad singlets

in this downfield

region.[8][9]

~9.0 - 10.0 Broad Singlet 2H Ar-OH

Phenolic

hydroxyl protons

also give rise to

broad signals,

the exact

chemical shift of

which is

dependent on

concentration

and solvent.

~8.0 Singlet 1H H-2

This proton is

situated between

two electron-

withdrawing

carboxylic acid

groups, leading

to significant

deshielding and

a downfield

chemical shift.

~6.5 Singlet 1H H-5 This proton is

ortho to two

electron-donating

hydroxyl groups,

resulting in
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increased

electron density

and an upfield

chemical shift.

Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the

molecule.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~170 - 175 C1, C3 (-COOH)

The carbonyl carbons of the

carboxylic acid groups are

expected in this characteristic

downfield region.[10]

~160 - 165 C4, C6 (-COH)

The carbons directly attached

to the hydroxyl groups will be

significantly deshielded and

appear at a downfield chemical

shift.

~135 - 140 C2

The chemical shift of this

carbon is influenced by the

adjacent carboxylic acid

groups.

~110 - 115 C1, C3 (ipso-carbons)

The carbons to which the

carboxylic acid groups are

attached will have a distinct

chemical shift.

~105 - 110 C5

This carbon is shielded by the

two ortho hydroxyl groups,

resulting in an upfield chemical

shift.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in 4,6-
dihydroxyisophthalic acid based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):[2][11]

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

absorbed moisture.

In an agate mortar, grind a small amount (1-2 mg) of the 4,6-dihydroxyisophthalic acid
sample to a fine powder.

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the

sample until a homogeneous mixture is obtained.

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10

tons) using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Predicted FTIR Data and Interpretation
The FTIR spectrum of 4,6-dihydroxyisophthalic acid will be dominated by the vibrational

modes of the hydroxyl and carboxyl functional groups.
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Predicted Wavenumber
(cm⁻¹)

Vibrational Mode Description

3200 - 2500 (broad) O-H stretch (carboxylic acid)

The broadness of this band is

due to strong intermolecular

hydrogen bonding between the

carboxylic acid groups.[8]

3500 - 3200 (broad) O-H stretch (phenol)

This broad absorption arises

from the stretching vibration of

the phenolic hydroxyl groups,

also involved in hydrogen

bonding.

~1700 C=O stretch (carboxylic acid)

This strong, sharp peak is

characteristic of the carbonyl

group in an aromatic carboxylic

acid. Conjugation with the

aromatic ring may slightly

lower this frequency.

~1600, ~1470 C=C stretch (aromatic ring)

These bands are characteristic

of the carbon-carbon

stretching vibrations within the

benzene ring.

~1300
C-O stretch and O-H bend

(carboxylic acid)

These vibrations are coupled

and appear in this region.

~1200 C-O stretch (phenol)

The stretching vibration of the

carbon-oxygen bond of the

phenolic groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4,6-dihydroxyisophthalic acid, which is crucial for confirming its molecular formula and for

structural elucidation.
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Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, direct insertion or a heated probe can be used. For less volatile

compounds, derivatization (e.g., silylation) may be necessary for analysis by gas

chromatography-mass spectrometry (GC-MS).[13] Electrospray ionization (ESI) is a suitable

technique for direct analysis from a solution.[14]

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common hard

ionization technique that provides detailed fragmentation patterns.[15] ESI is a soft ionization

technique that typically yields the molecular ion or a protonated/deprotonated molecule.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation
Electron Ionization (EI) Mass Spectrum:

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 198, corresponding to

the molecular weight of 4,6-dihydroxyisophthalic acid.

Key Fragmentation Pathways:

Loss of H₂O (m/z 180): Dehydration is a common fragmentation pathway for molecules

containing hydroxyl groups.

Loss of COOH (m/z 153): Cleavage of a carboxylic acid group is a characteristic

fragmentation for aromatic carboxylic acids.[15]

Loss of CO₂ (m/z 154): Decarboxylation is another common fragmentation pathway for

carboxylic acids.

Sequential Losses: Expect to see peaks corresponding to sequential losses, such as the

loss of water followed by the loss of carbon monoxide.
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Visualizations
Chemical Structure of 4,6-Dihydroxyisophthalic Acid
Caption: Chemical structure of 4,6-dihydroxyisophthalic acid.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation of 4,6-dihydroxyisophthalic acid.

Conclusion
The spectroscopic characterization of 4,6-dihydroxyisophthalic acid is fundamental to its

application in various scientific fields. This guide has provided a detailed framework for

understanding the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this

compound. While the presented spectral data is predictive due to the limited availability of

public experimental spectra, the interpretations are grounded in the well-established principles

of spectroscopic analysis of analogous aromatic compounds. The provided experimental

protocols offer a solid starting point for researchers to obtain and interpret high-quality

spectroscopic data for 4,6-dihydroxyisophthalic acid, ensuring the integrity and success of

their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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